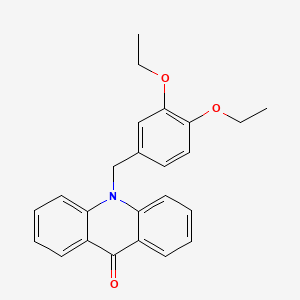
10-(3,4-diethoxybenzyl)acridin-9(10H)-one
Descripción general
Descripción
10-(3,4-diethoxybenzyl)acridin-9(10H)-one, also known as DAAO, is a flavoenzyme that plays a crucial role in the metabolism of tryptophan. This enzyme is highly conserved in mammals and is involved in the degradation of D-amino acids. DAAO has been extensively studied due to its potential therapeutic applications in various diseases, including schizophrenia, cancer, and pain.
Mecanismo De Acción
10-(3,4-diethoxybenzyl)acridin-9(10H)-one works by oxidizing D-amino acids, which are not normally present in the body, into their corresponding alpha-keto acids. This reaction produces hydrogen peroxide, which can be toxic to cells in high concentrations. 10-(3,4-diethoxybenzyl)acridin-9(10H)-one is believed to play a role in the regulation of glutamate neurotransmission by controlling the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been shown to have a wide range of biochemical and physiological effects. In addition to its role in the metabolism of tryptophan and D-amino acids, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been linked to the regulation of glutamate neurotransmission, oxidative stress, and inflammation. 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has also been shown to have anti-tumor effects and to regulate pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10-(3,4-diethoxybenzyl)acridin-9(10H)-one in lab experiments is its high specificity for D-amino acids. This allows researchers to study the effects of specific D-amino acids on biological systems. However, the production of 10-(3,4-diethoxybenzyl)acridin-9(10H)-one can be challenging, and its activity can be affected by factors such as pH and temperature.
Direcciones Futuras
There are several future directions for research on 10-(3,4-diethoxybenzyl)acridin-9(10H)-one. One area of interest is the development of novel therapies for schizophrenia and other psychiatric disorders that target the regulation of glutamate neurotransmission. Another area of interest is the development of 10-(3,4-diethoxybenzyl)acridin-9(10H)-one inhibitors for the treatment of cancer and pain. Additionally, further research is needed to fully understand the role of 10-(3,4-diethoxybenzyl)acridin-9(10H)-one in the regulation of oxidative stress and inflammation.
Aplicaciones Científicas De Investigación
10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been extensively studied for its potential therapeutic applications in various diseases. In schizophrenia, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been linked to the regulation of glutamate neurotransmission, which is believed to play a role in the pathophysiology of the disease. In cancer, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In pain, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been linked to the regulation of pain perception, making it a potential target for the development of novel pain therapies.
Propiedades
IUPAC Name |
10-[(3,4-diethoxyphenyl)methyl]acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-3-27-22-14-13-17(15-23(22)28-4-2)16-25-20-11-7-5-9-18(20)24(26)19-10-6-8-12-21(19)25/h5-15H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJGRJSYWGBZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10H-Acridin-9-one, 10-(3,4-diethoxybenzyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2,4-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299319.png)
![2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4299327.png)
![3-(4-isopropoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4299335.png)
![3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299337.png)
![3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299347.png)
![3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid](/img/structure/B4299353.png)
![3-(4-ethoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299361.png)

![2-[1-benzyl-3-(phenylthio)-1H-inden-2-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B4299384.png)
![2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione](/img/structure/B4299391.png)
![3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B4299403.png)
![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B4299408.png)
![7-ethyl-8-[(2-hydroxy-2-phenylethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4299409.png)
![2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B4299417.png)